ASTRAZONE RED
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN5O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20/h6-11,14H,5,12-13H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXATTMVGZDPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN5O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864468 | |
| Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-03-1 | |
| Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14097-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 11085 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BASIC RED 18 ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0945DF1A8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Historical Academic Context of Astrazone Red Compounds
Evolution of Astrazone Red Designations and C.I. Classifications in Academic Literature
The nomenclature of this compound compounds can be multifaceted, often leading to a variety of names for the same chemical entity. The Colour Index (C.I.) system provides a standardized classification for dyes and pigments. For instance, the compound commonly known as Astrazon Red FBL is also designated as Basic Red 46 and has the C.I. number 110825. cymitquimica.comworlddyevariety.comnih.gov Similarly, Astrazon Red 6B is identified as C.I. 48020 and is also known by other names such as Basic Violet 7. chemimpex.comchemicalbook.comcarl-jaeger.de Another example is Astrazon Brilliant Red 4G, which is classified as C.I. Basic Red 14. chemicalbook.com The use of these different designations across academic literature and commercial products highlights the importance of cross-referencing through C.I. numbers and CAS numbers for accurate identification.
Here is an interactive data table summarizing the different designations for some common this compound compounds:
| Common Name | C.I. Name | C.I. Number | CAS Number |
| Astrazon Red FBL | Basic Red 46 | 110825 | 12221-69-1 |
| Astrazon Red 6B | Basic Violet 7 | 48020 | 6441-82-3 |
| Astrazon Brilliant Red 4G | Basic Red 14 | 48016 | 12217-48-0 |
| Astrazon Red GTL | Basic Red 18 | 11085 | 14454-92-5 |
| Astrazon Red Violet 3RN | Basic Violet 16 | 48013 | 6359-45-1 |
| Astrazon Red GL | Basic Red 29 | 11460 | 42373-04-6 |
Historical Trajectory and Key Milestones in this compound Research
The development and research into this compound dyes are intertwined with the broader history of synthetic dye chemistry. While specific dates for the initial synthesis of each this compound compound are not always readily available in public literature, their use and study have been documented over several decades.
Research into these dyes has often focused on their application in the textile industry, particularly for dyeing acrylic and other synthetic fibers. dayglo.infscichem.com Studies have investigated the dyeing properties, fastness, and compatibility of various this compound dyes. emperordye.comworlddyevariety.com For example, research has explored the use of Astrazon Red FBL (Basic Red 46) in combination with other dyes for trichromatic dyeing of acrylic fibers. dystar.comdystar.com
In more recent years, the environmental impact of textile dyes has become a significant area of research. Consequently, studies have been conducted on the removal of this compound dyes from wastewater using various methods, such as adsorption. medchemexpress.comnih.gov For instance, the adsorption of Astrazon Red 6B onto materials like clay has been investigated to develop effective wastewater treatment techniques. researchgate.netscielo.br The study of the adsorption kinetics and equilibrium of these dyes provides valuable data for designing efficient remediation processes. nih.govscielo.brresearchgate.net
The following table highlights some key research areas involving this compound compounds:
| Research Area | This compound Compound(s) Studied | Key Findings |
| Textile Dyeing | Astrazon Red FBL, Astrazon Red GTL, Astrazon Red 6B | Optimization of dyeing processes for acrylic fibers, investigation of color fastness and compatibility in dye mixtures. emperordye.comworlddyevariety.comdystar.comdystar.comworlddyevariety.com |
| Environmental Remediation | Astrazon Red 6B, Astrazon Red Violet 3RN | Development of adsorption methods using various materials to remove the dyes from aqueous solutions. nih.govresearchgate.netscielo.brresearchgate.net |
| Analytical Chemistry | Various Astrazone Dyes | Characterization of the dyes using techniques like microspectrophotometry to understand their dichroic behavior in fibers. nicc.fgov.be |
Synthetic Methodologies and Mechanistic Investigations of Astrazone Red
Chemical Synthesis Pathways
The synthesis of Astrazone Red and its derivatives can be achieved through various chemical routes, ranging from long-established conventional methods to more modern, environmentally conscious approaches.
The traditional synthesis of most azo dyes, including this compound variants, is centered around a two-step process: diazotization followed by an azo coupling reaction. dystar.comnih.gov
Diazotization: This initial step involves the treatment of a primary aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt. wpmucdn.comcuhk.edu.hk
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. wpmucdn.com This component is an electron-rich aromatic compound, such as an aniline (B41778) derivative or a naphthol. nih.govwpmucdn.com The diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo bridge (–N=N–), creating the core structure of the dye. wpmucdn.com
Specific examples within the this compound family illustrate variations on this theme:
This compound 6B: The synthesis of this dye involves the coupling of an aniline derivative with a diazonium salt to form the azo linkage. smolecule.com This is followed by a chlorination step to introduce chlorine atoms onto the structure. smolecule.com
Astrazone Brilliant Red 4G (C.I. Basic Red 14): A documented preparation method for this dye involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline with 3-((4-Formylphenyl)(methyl)amino)propanenitrile, which is then converted into its chloride salt. chemicalbook.com
A summary of conventional synthesis strategies is presented below.
| Derivative | Synthetic Strategy | Key Reactants |
| General Azo Dyes | Diazotization followed by Azo Coupling | Primary aromatic amine, Sodium nitrite, Acid, Electron-rich coupling component (e.g., aniline, naphthol) |
| This compound 6B | Azo coupling followed by chlorination | Aniline derivative, Diazonium salt |
| Astrazone Brilliant Red 4G | Condensation and salt formation | 1,3,3-Trimethyl-2-methyleneindoline, 3-((4-Formylphenyl)(methyl)amino)propanenitrile |
In response to growing environmental concerns, green chemistry principles are being applied to the synthesis of azo dyes. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.org
Microwave-Assisted Synthesis: A modern, metal-catalyst-free approach involves the direct cross-condensation of nitroarenes with aromatic amines under microwave irradiation. nih.gov This method can produce unsymmetrical azo dyes rapidly and efficiently, often within minutes, and represents a more sustainable alternative to traditional methods. nih.gov
Enzymatic Synthesis: The use of enzymes as catalysts is a cornerstone of green chemistry, offering high specificity that can eliminate the need for protecting groups, thereby simplifying the synthetic process and reducing waste. acs.org While specific enzymatic routes for this compound are not widely documented, the synthesis of other complex molecules, such as semi-synthetic antibiotics, has been successfully transitioned to enzymatic processes that operate in water at ambient temperatures. acs.org This highlights the potential for developing biocatalytic methods for azo dye production.
Use of Greener Solvents: A key goal is to replace traditional organic solvents with more environmentally benign alternatives, such as water. acs.orgrsc.org
Conventional Synthetic Routes for this compound Derivatives
Reaction Mechanism Elucidation during this compound Formation
The formation of an this compound dye via the conventional diazotization and coupling route proceeds through a well-understood reaction mechanism.
The process begins with the formation of the diazonium salt intermediate, often through a reaction analogous to the Sandmeyer reaction. wpmucdn.com In this step, the primary aromatic amine attacks the nitrosonium ion (N≡O⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion (Ar-N₂⁺).
The core of the dye synthesis is the azo coupling, which is an electrophilic aromatic substitution reaction. wpmucdn.com The aryldiazonium ion acts as the electrophile and is attacked by the electron-rich π system of the coupling component (e.g., an aniline or phenol (B47542) derivative). The reaction is typically fastest when the coupling component has a strong electron-donating group (like -OH or -NR₂) and the diazonium salt has electron-withdrawing groups. The attack usually occurs at the para position to the activating group on the coupling component, unless this position is already occupied. The mechanism involves the formation of a charged intermediate known as the sigma complex or arenium ion, which then loses a proton to restore aromaticity and form the final, stable azo compound. wpmucdn.com
For syntheses involving condensation, such as that for Astrazone Brilliant Red 4G, the mechanism involves the reaction between a carbonyl group (from the formylphenyl moiety) and an activated methylene (B1212753) group (from the trimethyl-methyleneindoline), followed by dehydration to form the vinyl bridge that links the two aromatic systems. chemicalbook.com
Post-Synthetic Purification and Isolation Techniques
Following synthesis, the crude this compound dye must be purified to remove unreacted starting materials, by-products, and other impurities. Several standard laboratory and industrial techniques are employed for this purpose.
Filtration: The solid crude product is often initially separated from the reaction mixture by vacuum filtration and washed with cold water or a suitable solvent to remove soluble impurities. wpmucdn.com
Recrystallization: This is a common technique for purifying solid organic compounds. The crude dye is dissolved in a minimum amount of a hot solvent (or solvent mixture, such as ethanol/water) in which it is highly soluble. wpmucdn.com As the solution cools, the solubility of the dye decreases, and it crystallizes out, leaving impurities behind in the solution. wpmucdn.com The pure crystals are then collected by filtration.
Chromatography: For higher purity or for separating complex mixtures, chromatographic techniques are used.
Column Chromatography: The crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. bipublication.comnih.gov A solvent or solvent mixture (the mobile phase) is used to elute the components. The components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and assessing the purity of the fractions obtained from column chromatography. bipublication.com It operates on the same principles as column chromatography but on a smaller scale.
Strategies for Chemical Derivatization and Structural Modification of this compound
The chemical structure of this compound can be intentionally modified to alter its properties, such as color, solubility, and affinity for specific substrates. chemimpex.com This process of derivatization is key to creating a wide palette of dyes with tailored characteristics.
Substitution on Aromatic Rings: The nature and position of substituent groups on the aromatic rings have a profound impact on the dye's color. wpmucdn.comcuhk.edu.hk Electron-donating groups (e.g., -OH, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CN) alter the electronic structure of the chromophore, shifting the wavelength of maximum absorption (λmax) and thus changing the perceived color.
Modification of Functional Groups: Existing functional groups on the dye molecule can be chemically altered. For instance, amine or hydroxyl groups can be acylated to introduce new functionalities. mdpi.com In analytical chemistry, derivatization with reagents like acetic anhydride (B1165640) is used to protect reactive groups and improve the stability and volatility of dyes for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). mdpi.com
Grafting and Conjugation: Astrazone dyes can be chemically attached to other molecules or materials to impart color. For example, research has explored the modification of materials like chitosan (B1678972) by introducing new chemical substituents to enhance their ability to adsorb cationic dyes. mdpi.com In a more advanced approach, organic dyes can be encapsulated and their surfaces modified, for instance, with silyl (B83357) groups, to allow for subsequent attachment to other molecules, creating novel coloring agents. researchgate.net This unique chemical structure allows for straightforward modifications, facilitating the creation of customized shades and properties suited for particular applications. chemimpex.com
Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Analysis of Astrazone Red
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Astrazone Red Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing this compound. The absorption spectrum of Astrazon Red FBL (also known as Basic Red 46) in aqueous solutions exhibits a prominent peak in the visible region at approximately 530 nm. dergipark.org.tr This peak is responsible for the dye's characteristic red color. The intensity of this absorption band is directly proportional to the concentration of the dye in the solution, a principle that is widely used for quantitative analysis, such as monitoring its removal from wastewater. dergipark.org.tr
Studies have shown that the maximum absorbance wavelength (λmax) can be influenced by environmental factors. For instance, in the electrochemical oxidation of Astrazon Red Violet 3RN, the absorbance of the supernatant was measured at 530 nm to determine its concentration. scielo.br Similarly, for the determination of mercury using an ion associate with Astrazon Red 6B, the resulting complex is measured spectrophotometrically at a λmax of 570 nm. researchgate.net The UV-Vis spectra of Astrazon Red FBL have been observed to change under gamma irradiation, with the peak at 530 nm decreasing as the radiation dose increases, indicating the degradation of the dye. dergipark.org.tr
A certificate of analysis for a technical grade of Basic Red 46 reported UV absorbance maxima at 204 nm, 287 nm, and 533 nm. lgcstandards.com This indicates multiple electronic transitions within the molecule, corresponding to different energy levels.
Table 1: UV-Vis Absorption Maxima for Different this compound Dyes
| This compound Variant | Reported λmax (nm) | Reference |
|---|---|---|
| Astrazon Red FBL (Basic Red 46) | 530 | dergipark.org.tr |
| Astrazon Red Violet 3RN | 530 | scielo.br |
| Astrazon Red 6B Complex | 570 | researchgate.net |
| Basic Red 46 (Technical Grade) | 204, 287, 533 | lgcstandards.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. While detailed NMR data for this compound is not extensively published in readily available literature, certificates of analysis for related compounds confirm its use for structural confirmation. For instance, a certificate of analysis for Basic Red 46, technical grade, indicates that NMR was used and the results conformed to the expected structure. lgcstandards.comlgcstandards.com
Vibrational Spectroscopy (FTIR) for Functional Group Analysis of this compound and its Interactions
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and to study its interactions with other materials, such as adsorbents. The FTIR spectrum of a material reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
In studies involving the adsorption of dyes onto various materials, FTIR is used to characterize the adsorbent before and after dye uptake. For example, in the study of dye removal using a montmorillonite (B579905)@Gossypium hirsutum husk biochar composite, FTIR analysis identified functional groups like –OH and –COOH on the adsorbent, which are responsible for interactions with dye molecules. researchgate.net Similarly, when studying the removal of Astrazon Red 6B using a nanocomposite hydrogel, FTIR spectroscopy was among the techniques used to characterize the materials. researchgate.net
While specific FTIR spectra for pure this compound are not detailed in the provided search results, the technique's application in broader studies highlights its importance. For instance, the FTIR spectrum of Astrazon Red 6B is available in some databases, which would show characteristic peaks for its functional groups, including aromatic C-H, C=C, and the azo group (-N=N-). nih.gov
Mass Spectrometry and Elemental Compositional Analysis (EDX, XRF) of this compound Compounds and Complexes
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. A certificate of analysis for Basic Red 46, technical grade, confirms the use of mass spectrometry, with the results conforming to the expected structure. lgcstandards.comlgcstandards.com The molecular formula of Basic Red 46 is C18H21BrN6, with a molecular weight of approximately 401.3 g/mol . lgcstandards.comlgcstandards.comnih.gov
Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Fluorescence (XRF) are used for elemental analysis, particularly in the context of this compound's interaction with adsorbents. In a study on the adsorption of Astrazon Red FBL onto clay, XRF was used to determine the physicochemical characteristics of the clay adsorbent. nih.govdntb.gov.uafrontiersin.org EDX analysis of a nanocomposite containing eggshell and graphene oxide, used for the removal of Astrazon Red 6B, provided elemental mapping of the adsorbent material. researchgate.net
Table 2: Molecular and Elemental Composition Information for this compound Variants
| Compound | Molecular Formula | Molecular Weight (g/mol) | Analytical Technique | Reference |
|---|---|---|---|---|
| Basic Red 46 (Astrazon Red FBL) | C18H21BrN6 | 401.3 | MS | lgcstandards.comlgcstandards.comnih.gov |
| Astrazon Red 6B | C24H30Cl2N2 | 417.4 | - | nih.gov |
Microscopic and Morphological Characterization (SEM, TEM) of this compound and its Adsorbed Forms
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of materials, respectively. In the context of this compound research, these techniques are primarily applied to characterize the adsorbents used for its removal from aqueous solutions.
For instance, in a study on the adsorption of Astrazon Red FBL onto clay, SEM was used to determine the topographic characteristics of the natural clay sample. nih.govdntb.gov.uafrontiersin.org Similarly, in research involving the removal of Astrazon Red 6B with a nanocomposite hydrogel containing graphene oxide and eggshell, TEM images of the graphene oxide and eggshell components were obtained. researchgate.net These analyses help in understanding how the surface features and porosity of the adsorbent influence its capacity to bind the dye molecules.
X-ray Diffraction (XRD) for Crystalline Structure and Adsorbent Characterization in this compound Studies
X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of materials. In studies involving this compound, XRD is mainly used to characterize the adsorbents. For example, the adsorption of Astrazon Red FBL onto clay was investigated where the clay's physicochemical properties, including its mineralogical composition, were determined by XRD. nih.govdntb.gov.uafrontiersin.org This analysis revealed that the major clay mineral was smectite. nih.govdntb.gov.uafrontiersin.org In another study on the removal of dyes using a bimetallic organic gel, XRD was used to confirm the structure of the synthesized adsorbent. researchgate.net
Thermal Analysis Techniques (TGA) in this compound Research
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability of materials. In a study on the adsorption of Astrazon Red FBL onto clay, TGA was one of the methods used to characterize the physicochemical properties of the clay adsorbent. nih.govdntb.gov.uafrontiersin.org While specific TGA data for this compound itself is not provided in the search results, this technique is valuable for assessing the thermal stability of the dye and the materials it is adsorbed onto.
Electrochemical Characterization Methods Applied to this compound Systems
Electrochemical methods are pivotal in the analysis and degradation of azo dyes like this compound. These techniques are employed to study the redox behavior of the dye, evaluate degradation pathways, and determine the efficiency of electrochemical treatment processes.
One of the primary applications of electrochemical characterization for Astrazone dyes is in the field of environmental remediation, specifically through electrochemical oxidation processes. ijcce.ac.ir A detailed study on the electrochemical oxidation of wastewater containing Astrazon Red Violet 3RN dye utilized a lab-scale electrochemical advanced oxidation process (EAOP) system. researchgate.net The experimental setup consisted of a reactor with a 1.2 L capacity, equipped with five anode and five cathode mesh plates, providing a total surface area of 2240 cm². researchgate.net The electrodes, made of Ti/IrO₂/RuO₂, were placed in parallel with 0.5 cm spacing to minimize ohmic losses. researchgate.net A digitally controlled DC power supply provided the electrical current, and a magnetic stirrer ensured the solution remained homogeneous. researchgate.net
The performance of the electrochemical oxidation was assessed by investigating several key process variables:
Supporting Electrolyte: The type and concentration of the supporting electrolyte were found to significantly influence the dye removal efficiency. Studies showed that NaCl was a more effective electrolyte than KCl, NaNO₃, and Na₂SO₄. researchgate.net Dye removal efficiency exceeded 90% at NaCl concentrations of 5.0 mM or higher. ijcce.ac.ir
pH: The initial pH of the solution played a crucial role. High removal efficiency was observed in the pH range of 3.0 to approximately 7.5. ijcce.ac.ir
Current Density: While changes in the applied current density (from 0.44 to 1.79 mA/cm²) did not lead to a significant difference in the final removal percentage (which remained above 92%), it had a substantial impact on energy consumption. ijcce.ac.irresearchgate.net
Initial Dye Concentration: The initial concentration of the dye inversely affected the removal efficiency. An increase in the initial dye concentration from 50 mg/L to 1000 mg/L resulted in a decrease in removal efficiency from 99.84% to 65.02%. ijcce.ac.irresearchgate.net
Temperature: An increase in temperature generally promoted faster degradation and lower energy consumption. ijcce.ac.ir
The kinetics of the electrochemical oxidation of Astrazon Red Violet 3RN were evaluated using pseudo-zero-order, pseudo-first-order, and pseudo-second-order models. The experimental data best fit the pseudo-first-order kinetic model. ijcce.ac.irresearchgate.net Furthermore, thermodynamic parameters were calculated using the Arrhenius and Eyring equations. The activation energy (Ea) for the process was determined to be 13.707 kJ/mol. ijcce.ac.ir
Cyclic voltammetry (CV) has also been employed to characterize systems involving this compound dyes. researchgate.netdntb.gov.ua For instance, CV was used as a characterization technique in a study involving the adsorption of Astrazon Red FBL onto clay-based adsorbents. researchgate.net This analytical method helps in understanding the electrochemical behavior of the dye at an electrode surface, providing insights into its reduction and oxidation potentials. pineresearch.comasdlib.org
Theoretical and Computational Chemistry Approaches to Astrazone Red Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic structure of molecules, which governs their chemical and physical properties. wikipedia.org Methods like Density Functional Theory (DFT) are employed to study the ground and excited states of dyes, as well as to analyze reaction pathways. wikipedia.orgacs.org
Density Functional Theory (DFT) has become a vital computational method for investigating the properties of azo dyes, the class to which Astrazone Red belongs. acs.orgrsc.org DFT is used to obtain the optimized molecular geometry and to calculate various properties, including thermodynamic parameters. acs.orgnih.gov Studies on similar dyes demonstrate that DFT can predict tautomeric equilibria, which is crucial as the different forms (azo or hydrazone) can significantly influence the dye's properties. rsc.org For instance, research on Allura Red and Amaranth dyes showed that the hydrazone form is more stable in polar solvents, a finding supported by DFT calculations that attribute this stability to resonance delocalization and favorable electrostatic interactions. rsc.org
Furthermore, DFT calculations are instrumental in analyzing vibrational spectra. For natural red dyes like alkannin (B1664780) and shikonin, DFT has been used to calculate their Raman spectra, allowing for precise assignment of experimental vibrational bands to their normal modes. nih.gov In the context of dye adsorption, DFT helps in understanding the interaction between the dye molecule and the adsorbent material. For the removal of Congo Red, DFT calculations using the B3-LYP functional were employed to optimize the dye's ground-state molecular structure and explore its electronic properties, providing a deeper understanding of the adsorption mechanism. nih.govnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and stability. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity. irjweb.com In studies of various dyes, the HOMO-LUMO gap has been calculated to correlate theoretical data with experimental observations. acs.org For example, in a study of Crystal Violet, the HOMO and LUMO energy values were calculated to be -7.2067 eV and 0.1921 eV, respectively. researchgate.net The analysis of frontier orbitals can also reveal the sites of electrophilic and nucleophilic attack. The LUMO is typically localized on the part of the molecule that can accept electrons, while the HOMO is found on the electron-donating regions. researchgate.net For some azo dyes, the LUMO is located on the N=N group, indicating this is a likely site for nucleophilic attack. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Crystal Violet | -7.2067 | 0.1921 | 7.3988 | researchgate.net |
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Thiazole Derivative | -5.5293 | -0.8302 | 4.6991 | irjweb.com |
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). acs.orgdergipark.org.tr
Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).
Electronegativity (χ) measures the power of an atom or group to attract electrons.
Chemical Hardness (η) quantifies the resistance to change in electron distribution or charge transfer. It is calculated as (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. acs.org
The Electrophilicity Index (ω) measures the energy lowering due to maximal electron flow between a donor and an acceptor.
These parameters have been calculated for various dye molecules to understand their chemical behavior. acs.orgdntb.gov.ua For instance, studies on norbornadiene derivatives have used these descriptors to gain information about chemical stability. dergipark.org.tr In the context of Astrazone dyes, while specific data for this compound is limited in the provided search results, analysis of related compounds like Astrazone Blue has involved the calculation of descriptors such as electronegativity and chemical hardness to understand their interactions in processes like adsorption. dntb.gov.ua
| Descriptor | Value (eV) | Reference |
|---|---|---|
| Chemical Hardness (η) | 2.2449 | irjweb.com |
| Electronegativity (χ) | 4.0531 | irjweb.com |
| Electrophilicity Index (ω) | 3.6583 | irjweb.com |
Molecular Orbital Energy Analysis (HOMO-LUMO) for this compound Reactivity
Molecular Simulation Methodologies
Molecular simulation methodologies, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are computational techniques used to study the physical movements and interactions of atoms and molecules over time. ebsco.com These methods are particularly useful for investigating complex processes like dye aggregation, interaction with surfaces, and adsorption phenomena. nih.govrsc.org
Molecular Dynamics (MD) simulations provide a detailed, atomistic view of molecular motion by solving Newton's equations of motion for a system of interacting particles. ebsco.comfrontiersin.org This technique allows researchers to observe the time evolution of a system and understand the dynamics of processes like adsorption and transport. rsc.orgfrontiersin.org
In the context of dye removal, MD simulations have been employed to gain molecular-level insights into the adsorption process. nih.govrsc.org For example, simulations have been used to study the adsorption of cationic dyes like Neutral Red (NR) and Crystal Violet (CV) onto various adsorbents. nih.govrsc.org These simulations can reveal the preferential adsorption sites, the orientation of the dye molecules on the surface, and the nature of the interactions (e.g., van der Waals, electrostatic) that drive the adsorption. nih.gov The results of MD simulations can provide valuable information about the binding energies between the dye and the adsorbent, helping to explain experimental observations. rsc.org For instance, a combined experimental and MD simulation study on the removal of Methylene (B1212753) Blue and Crystal Violet showed a better affinity of Crystal Violet for the adsorbent, which was explained by interaction energy calculations from the simulations. rsc.org Specific research mentioning steered molecular dynamics simulations for this compound suggests this technique is applied to study its interactions, likely in processes such as its binding to substrates or its behavior in solution. ijbio.ir
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to model equilibrium properties of systems, such as the adsorption of molecules onto a surface. nih.govresearchgate.net
MC simulations have been successfully applied to investigate the adsorption behavior of various dyes on different materials. nih.govresearchgate.net For the adsorption of Congo Red dye, MC simulations provided insights into the spontaneous and favorable adsorption on hydroxyapatite (B223615) and bentonite (B74815), particularly highlighting the role of van der Waals interactions. nih.gov Similarly, in studies of Methylene Blue and Methyl Orange adsorption, MC simulations were used to investigate the adsorption behaviors on different surfaces, such as activated carbon. researchgate.net These simulations can determine the most stable adsorption configurations by searching for low-energy adsorption sites and calculating adsorption energies. researchgate.net The results often show that the adsorption energy depends on the specific surface and the dye molecule, providing a theoretical basis for selecting effective adsorbents for dye removal. researchgate.netrsc.org While direct MC simulation studies on this compound were not detailed in the provided search results, the methodologies used for other cationic and azo dyes are directly applicable to modeling its adsorption onto various substrates. frontiersin.orgscielo.br
Molecular Dynamics Simulations of this compound Interactions
Computational Modeling of this compound Adsorption and Degradation Mechanisms
Computational modeling serves as a powerful tool to elucidate the complex mechanisms governing the adsorption and degradation of this compound. These models, primarily based on fitting experimental data to established theoretical frameworks, provide quantitative insights into the underlying processes.
The adsorption of this compound onto various surfaces has been extensively modeled using equilibrium isotherm and kinetic models. Isotherm models such as the Langmuir, Freundlich, Redlich-Peterson, and Temkin equations are applied to experimental data to describe the adsorbent-adsorbate interactions at equilibrium. frontiersin.orgdntb.gov.ua For instance, in the adsorption of Astrazon Red FBL onto natural clay, the equilibrium data were found to be well-described by both the Langmuir and Redlich-Peterson models. frontiersin.orgdntb.gov.ua The Langmuir model suggests monolayer adsorption onto a surface with a finite number of identical sites, while the Redlich-Peterson model is a hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. frontiersin.org Similarly, the adsorption of Astrazon Red Violet 3RN on montmorillonite (B579905) clay was best fitted by the Langmuir isotherm, with a calculated maximum adsorption capacity of 526.149 mg/g. scielo.brscielo.br In another study using sepiolite (B1149698) as an adsorbent for Astrazon Red 6B, the Freundlich isotherm provided a better fit, which is indicative of multilayer adsorption on a heterogeneous surface. researchgate.net
Kinetic modeling is crucial for understanding the rate-limiting steps of the adsorption process. Commonly applied models include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. dntb.gov.ua Across multiple studies involving different adsorbents like natural clay, sepiolite, and spent tea leaves, the pseudo-second-order kinetic model has consistently provided the best correlation with experimental data for this compound adsorption. frontiersin.orgdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. scielo.brresearchgate.net For example, the adsorption kinetics of Astrazon Red FBL onto clay were well-described by the pseudo-second-order model, with higher rate constants observed for the smaller Astrazon Red molecules compared to Astrazon Blue, indicating faster diffusion to the adsorbent surface. frontiersin.org
In the context of degradation, the electrochemical oxidation of Astrazon Red Violet 3RN has been modeled to assess its kinetics. ijcce.ac.irresearchgate.net The process was evaluated using pseudo-zero-order, pseudo-first-order, and pseudo-second-order models. ijcce.ac.irresearchgate.net The experimental data for the electrochemical degradation of this dye were best fitted to the pseudo-first-order model. ijcce.ac.irresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the dye. Furthermore, modeling approaches like Response Surface Methodology (RSM) have been employed to statistically evaluate and optimize the effects of various operational parameters—such as initial pH, temperature, and dye concentration—on the adsorption of Astrazon Red on sepiolite. researchgate.net
The following interactive table summarizes the kinetic models applied to the adsorption of this compound on various adsorbents.
Kinetic and Thermodynamic Profiling of Chemical Transformations Involving this compound
The kinetic and thermodynamic profiling of chemical transformations involving this compound provides fundamental data on the rate, spontaneity, and energy changes associated with these processes. Such profiling is essential for optimizing conditions for dye removal and degradation.
Kinetic studies on the adsorption of this compound have determined the rate constants under various conditions. For the adsorption of Astrazon Red FBL on natural clay, the pseudo-second-order rate constants were found to be higher than those for Astrazon Blue, suggesting faster adsorption kinetics. frontiersin.org In the electrochemical degradation of Astrazon Red Violet 3RN, the reaction kinetics followed a pseudo-first-order model, and the activation energy (Ea), calculated using the Arrhenius equation, was determined to be 13.707 kJ/mol. ijcce.ac.irresearchgate.net This relatively low activation energy suggests that the electrochemical oxidation process is not highly temperature-dependent.
Thermodynamic analysis, involving the calculation of Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), reveals the nature of the transformation process. For the adsorption of Astrazon Red FBL onto natural clay, the calculated ΔH° was -10.7 kJ/mol, and ΔS° was -13.21 J/mol·K. frontiersin.orgdntb.gov.ua The negative enthalpy change indicates that the adsorption process is exothermic, while the negative entropy change suggests a decrease in the randomness at the solid-liquid interface during adsorption. frontiersin.org The negative values of ΔG° calculated from these parameters confirm the spontaneous nature of the adsorption. frontiersin.org
Conversely, the adsorption of Astrazon Red 6B onto sepiolite was found to be an endothermic process, as indicated by a positive ΔH° value. researchgate.net Similarly, the adsorption of Astrazon Red Violet 3RN onto montmorillonite clay was also determined to be endothermic. scielo.brscielo.brresearchgate.net The thermodynamic parameters for the electrochemical oxidation of Astrazon Red Violet 3RN at 293 K were calculated as ΔH° = 11.196 kJ/mol, ΔS° = -0.1244 kJ/mol·K, and ΔG° = 47.662 kJ/mol. ijcce.ac.ir The positive ΔH° suggests the endothermic nature of this specific degradation reaction.
The following interactive table provides a summary of the thermodynamic parameters reported for various transformations involving this compound.
Environmental Remediation and Degradation Research on Astrazone Red
Adsorption Studies and Material Development for Astrazone Red Removal
The efficacy of removing this compound from wastewater is largely dependent on the adsorbent material and various process parameters. Studies have investigated the influence of factors such as initial dye concentration, pH, temperature, adsorbent dosage, and contact time on the adsorption process. scielo.brnih.govnih.gov For instance, the adsorption rate of Astrazon Red Violet 3RN onto montmorillonite (B579905) clay was found to increase with higher pH, temperature, and dye concentration. scielo.brscielo.br Conversely, increasing the adsorbent dosage and ionic strength tended to decrease the adsorption rate. scielo.brscielo.br
Equilibrium Adsorption Isotherms (Langmuir, Freundlich, Temkin, etc.) for this compound
Adsorption isotherms are crucial for describing the interaction between the adsorbate (dye molecules) and the adsorbent surface at equilibrium. Several models, including the Langmuir, Freundlich, and Temkin isotherms, are commonly used to analyze experimental data and understand the adsorption mechanism.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. This model has been found to be a good fit for the adsorption of this compound onto various materials. For example, the adsorption of Astrazon Red Violet 3RN on montmorillonite clay was well-described by the Langmuir model, with a maximum adsorption capacity (q_max) calculated to be 526.149 mg/g. scielo.brscielo.br Similarly, studies using natural clay and spent tea bags as adsorbents for Astrazon Red also showed a good fit with the Langmuir isotherm. deswater.comnih.govnih.gov
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer coverage. This model was found to be suitable for the adsorption of Astrazon Red 6B onto sepiolite (B1149698) and spent tea leaves. deswater.comresearchgate.net
The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It has been applied alongside other models in studies involving adsorbents like natural clay and montmorillonite. deswater.comnih.govresearchgate.net Other models such as the Redlich-Peterson, Elovich, and Dubinin-Radushkevich isotherms have also been employed to analyze the equilibrium data for Astrazon Red adsorption. scielo.brnih.govcore.ac.uk
Adsorption Isotherm Parameters for this compound
| Adsorbent | This compound Variant | Best Fit Isotherm Model(s) | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |
|---|---|---|---|---|
| Montmorillonite Clay | Astrazon Red Violet 3RN | Langmuir | 526.149 | scielo.brscielo.br |
| Natural Clay | Astrazon Red FBL | Langmuir, Redlich-Peterson | Not Specified | nih.govnih.gov |
| Sepiolite | Astrazon Red 6B | Freundlich | Not Specified | researchgate.net |
| Spent Tea Leaves (TL) | Astrazon Red 6B | Freundlich | Not Specified | deswater.comtandfonline.com |
| Spent Tea Bags (TB) | Astrazon Red 6B | Langmuir | Not Specified | deswater.comtandfonline.com |
| Granular Carbon/Silica (B1680970) (gAC/SiO2) Aerogel | Astrazon Pink FG | Langmuir-Freundlich | 256.02 (µmol/g) | core.ac.uk |
Adsorption Kinetics and Mechanistic Rate Models for this compound Uptake
The study of adsorption kinetics provides insight into the rate of dye uptake and the controlling mechanisms of the adsorption process. Common kinetic models applied to the adsorption of this compound include the pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models. scielo.brnih.govbalikesir.edu.tr
The pseudo-second-order kinetic model has been frequently found to best describe the adsorption of this compound onto various adsorbents, such as montmorillonite clay, natural clay, and spent tea waste. deswater.comscielo.brnih.govnih.gov This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. scielo.brscispace.com For instance, in a study with natural clay, the adsorption equilibrium for Astrazon Red was reached within the first 60 minutes, and the data was well-described by the pseudo-second-order model. nih.govnih.govdntb.gov.ua
The Elovich model is often used to describe chemisorption on heterogeneous surfaces. It was applied in the analysis of Astrazon Red Violet 3RN adsorption on montmorillonite. scielo.brresearchgate.net The intraparticle diffusion model is used to identify the diffusion mechanism. Studies have shown that both film and intra-particle diffusion can control the adsorption rate of Astrazon Red dyes. researchgate.net
Kinetic Models for this compound Adsorption
| Adsorbent | This compound Variant | Best Fit Kinetic Model | Key Finding | Reference |
|---|---|---|---|---|
| Montmorillonite Clay | Astrazon Red Violet 3RN | Pseudo-second-order | Equilibrium reached in 30 minutes, indicating chemisorption. | scielo.br |
| Natural Clay | Astrazon Red FBL | Pseudo-second-order | Equilibrium reached in 60 minutes. | nih.govnih.gov |
| Spent Tea Leaves & Bags | Astrazon Red 6B | Pseudo-second-order | The model best described the adsorption behavior for both adsorbents. | deswater.comtandfonline.com |
| Granular Carbon/Silica (gAC/SiO2) Aerogel | Astrazon Pink FG | Pseudo-second-order | Equilibrium was achieved in 6 hours. | core.ac.ukresearchgate.net |
Thermodynamic Analysis of this compound Adsorption Processes
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process.
A negative value of ΔG° indicates a spontaneous adsorption process. For the adsorption of Astrazon dye onto a granular carbon-silica aerogel composite, negative ΔG° values were obtained, confirming the spontaneous nature of the adsorption. core.ac.uk The nature of the adsorption can be determined by the value of ΔH°. A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures. This was observed in the adsorption of Astrazon Red Violet 3RN on montmorillonite clay and Astrazon dye on gAC/SiO2 composite, indicating that the process is endothermic. scielo.brcore.ac.uk Conversely, a negative ΔH° indicates an exothermic process, as seen in the adsorption of Astrazon Red onto natural clay, where the amount of adsorbed dye decreased with increasing temperature. nih.govnih.gov The change in entropy (ΔS°) provides information about the randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in disorder at the interface. core.ac.uk
Thermodynamic Parameters for this compound Adsorption
| Adsorbent | This compound Variant | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| Montmorillonite Clay | Astrazon Red Violet 3RN | Calculated | Positive | Calculated | Endothermic, Physical Adsorption | scielo.br |
| Natural Clay | Astrazon Red FBL | Calculated | -10.7 | -13.21 | Exothermic, Spontaneous | nih.govnih.gov |
| Granular Carbon/Silica (gAC/SiO2) Aerogel | Astrazon Pink FG | Negative | <20 (Positive) | Low Positive | Endothermic, Spontaneous, Physical | core.ac.uk |
Development and Characterization of Novel Adsorbent Materials for this compound
The search for effective and low-cost adsorbents is a major focus of research for dye removal. Various materials, from natural sources to synthetic composites, have been developed and characterized for their potential to adsorb this compound.
Clay minerals, such as montmorillonite and sepiolite, are attractive adsorbents due to their low cost, natural abundance, high surface area, and porosity. nih.gov Montmorillonite clay, in particular, has demonstrated a very high adsorption capacity for Astrazon Red Violet 3RN. scielo.brscielo.br Natural clay has also been shown to be an effective alternative adsorbent for Astrazon Red, with physical interactions playing a key role in the spontaneous adsorption process. nih.govnih.gov Other studies have explored the use of sepiolite and agricultural wastes like cotton stalk and apricot seed for the removal of this compound dyes. researchgate.netresearchgate.net
Carbon-based materials are well-known for their excellent adsorption capabilities. Granular activated carbon (GAC) is a common adsorbent, and its properties can be enhanced by creating composites. For instance, a granular carbon-silica (gAC/SiO2) aerogel composite synthesized from palm-date pits showed a higher adsorption capacity for Astrazon Pink FG dye compared to GAC alone. core.ac.uk The equilibrium for dye adsorption was also reached much faster with the aerogel composite. core.ac.ukresearchgate.net
Aerogels, with their high porosity and large surface area, are promising materials for water treatment. nih.govelaba.lt Cellulose-based aerogels and hydrogel nanocomposites containing materials like graphene oxide have also been investigated for the removal of this compound dyes. elaba.ltresearchgate.net Fungal pellets immobilized on activated carbon have also been tested and showed stable dye decolorization activity. nih.gov
Biopolymer and Nanocomposite Systems for this compound Sorption
Biological Degradation and Bioremediation Processes of this compound
Biodegradability Assessment and Chemical Oxygen Demand Reduction in this compound Solutions
The biodegradability of this compound is a key parameter in assessing its environmental fate and the efficacy of biological treatment methods. The biodegradability of dye solutions is often evaluated by the ratio of the 5-day Biological Oxygen Demand (BOD5) to the Chemical Oxygen Demand (COD). A low BOD5/COD ratio indicates that a substance is not readily biodegradable. For instance, untreated 200 ppm solutions of this compound FBL have been shown to have BOD5/COD ratios between 0.25 and 0.29, signifying poor biodegradability.
However, research indicates that pre-treatment methods can significantly enhance the biodegradability of this compound solutions. Irradiation is one such method that can break down the complex dye molecule into simpler, more biodegradable organic intermediates. Studies have shown that applying a 2 kGy dose of gamma radiation can improve the BOD5/COD ratio, and increasing the dose to 9 kGy can raise the biodegradability index to 0.75, indicating a significant improvement in its susceptibility to biological treatment. wikipedia.org16streets.com
Fungal degradation has also been explored as a viable method for both decolorization and biodegradation. The white-rot fungus Funalia trogii has demonstrated the ability to decolorize this compound. nih.govnih.gov The process involves an initial biosorption of the dye onto the fungal pellets, followed by metabolic degradation. nih.gov While growing cells of F. trogii can decolorize the dye, the use of fungal pellets has been found to be more rapid and effective. nih.govnih.gov For example, Funalia trogii pellets can rapidly decolorize the dye within 24 hours, and this performance can be sustained for 10 days with the addition of supplements like glucose. nih.gov Another study reported that Pleurotus ostreatus achieved 97% decolorization of this compound at a concentration of 264 mg L-1. scialert.net
The reduction of Chemical Oxygen Demand (COD), a measure of the total amount of oxygen required to chemically oxidize the organic compounds in water, is a crucial indicator of pollution removal. Various treatment processes contribute to COD reduction in this compound solutions. Adsorption using materials like magnetic nanomaterials has been shown to achieve a COD reduction of 54.5% from actual textile wastewater containing dyes. The primary methods for reducing COD involve precipitation through coagulation and flocculation, microbiological processes (both aerobic and anaerobic), and chemical oxidation. americanelements.comkoreascience.kr In the context of advanced treatments, gamma radiation has been shown to decrease COD levels, with the extent of reduction depending on the absorbed dose and the solution's pH. wikipedia.org16streets.com
Table 1: Biodegradability and COD Reduction in this compound Solutions
| Treatment Method | Organism/Process | Initial this compound Conc. | Key Findings | Reference |
| Biodegradation | Funalia trogii (growing cells) | Not specified | 16-21% decolorization in 24h. | nih.gov |
| Biodegradation | Funalia trogii (pellets) | Not specified | Rapid decolorization in 24h; stable for 10 days with glucose. | nih.gov |
| Biodegradation | Pleurotus ostreatus | 264 mg/L | 97% decolorization. | scialert.net |
| Biodegradability Enhancement | Gamma Radiation | 200 ppm | BOD5/COD ratio increased from ~0.29 to 0.75 at a 9 kGy dose. wikipedia.org16streets.com | wikipedia.org16streets.com |
| COD Reduction | Adsorption (Magnetic Nanomaterial) | Not specified (Textile Wastewater) | 54.5% COD reduction. | |
| COD Reduction | Gamma Radiation | 200 ppm | COD reduction is dependent on absorbed dose and pH. wikipedia.org16streets.com | wikipedia.org16streets.com |
This table is interactive. Click on the headers to sort the data.
Advanced Oxidation Processes and Photodegradation of this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.orgatamankimya.com These processes are considered highly effective for degrading recalcitrant compounds like this compound that are resistant to conventional treatment methods. wikipedia.org AOPs can be broadly classified into non-photochemical (e.g., ozonation, Fenton oxidation) and photochemical processes (e.g., UV/H2O2, photocatalysis). wikipedia.org
Gamma radiation is an effective AOP for the degradation of this compound dyes, such as this compound 6B and this compound FBL. researchgate.netsarchemlabs.com The process relies on the radiolysis of water, which generates highly reactive species, primarily hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). These species attack the dye molecule, leading to its degradation.
The efficiency of gamma radiation treatment is influenced by several factors:
Absorbed Dose: The extent of dye degradation increases with the absorbed radiation dose. For this compound 6B, complete degradation can be achieved at a dose of approximately 1.5 kGy. nih.gov
pH: The pH of the solution affects the degradation efficiency. Studies on this compound FBL found optimal conditions for mineralization and decoloration at pH 9 in the presence of air and pH 11 when saturated with oxygen or in the presence of hydrogen peroxide. wikipedia.org16streets.com
Atmosphere: The presence of oxygen or an oxidizing agent like hydrogen peroxide (H2O2) can enhance the degradation process. researchgate.netsarchemlabs.com Oxygen scavenges the reducing species to form additional oxidizing radicals, thereby increasing the degradation rate. sarchemlabs.com
Dye Concentration: The initial concentration of the dye can also impact the efficiency of the degradation process.
The degradation of the this compound molecule by gamma radiation results in the formation of lower molecular weight compounds, such as organic acids. researchgate.netsarchemlabs.com This is evidenced by a drop in the pH of the dye solution after irradiation. researchgate.netsarchemlabs.com The breakdown of the chromophore leads to the decolorization of the solution, while further mineralization can significantly reduce the COD and toxicity of the effluent. wikipedia.org16streets.com For example, toxicity reduction for this compound FBL solutions has been reported to be as high as 86.7% at a 5 kGy dose in an oxygen-saturated environment. wikipedia.org16streets.com
Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), and a light source (e.g., UV or visible light) to generate reactive oxygen species for pollutant degradation. Research into the photocatalytic degradation of this compound has focused on developing efficient catalysts that can function under visible light, which is more sustainable than UV irradiation.
One area of catalyst design involves creating composite materials. A xylan/PVA/TiO2 composite has been successfully prepared and used for the photocatalytic degradation of Astrazone Brilliant Red 4G under visible light. smolecule.com This composite achieved a dye decolorization rate of over 94%. smolecule.com Trapping experiments identified positive holes (h+) as the major active species responsible for the degradation process. smolecule.com
Another promising class of catalysts is metal-organic frameworks (MOFs). A zirconium(IV)-based MOF, UiO-66-NDC, has been shown to be an effective photocatalyst for the degradation of various dyes, including Astrazon Blue, with potential applicability to Astrazon Red. fishersci.fi In such systems, the photocatalytic mechanism typically involves the generation of electron-hole pairs in the catalyst upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH), which are primarily responsible for breaking down the dye molecules. fishersci.fi
The efficiency of photocatalytic degradation is influenced by experimental parameters such as the initial pH of the solution, catalyst concentration, and initial dye concentration. For example, in the UV/TiO2/periodate (B1199274) system for degrading Basic Red 46 (a related Astrazone dye), the degradation rate was found to be highly dependent on the initial pH.
Table 2: Research Findings on Photocatalytic Degradation of this compound
| Catalyst System | Target Dye | Light Source | Key Findings & Mechanism | Reference |
| Xylan/PVA/TiO2 Composite | Astrazon Brilliant Red 4G | Visible Light | >94% decolorization rate. Major active species identified as positive holes (h+). | smolecule.com |
| UiO-66-NDC (Zr-based MOF) | Astrazon Blue (related dye) | Not specified | High degradation rates (96% in 45 min). Proposed mechanism involves •OH radicals. Demonstrates reusability. | fishersci.fi |
| UV/TiO2/Periodate | Basic Red 46 (this compound FBL) | UV Light | Degradation enhanced by the presence of periodate (IO4-). Efficiency is pH-dependent. |
This table is interactive. Click on the headers to sort the data.
To enhance the efficiency and cost-effectiveness of dye removal, researchers have investigated hybrid and integrated systems that combine two or more remediation techniques. These systems aim to leverage the advantages of each process while minimizing their individual drawbacks.
A common integrated approach is the combination of a destructive method with a separation method. For instance, the treatment of this compound dyes has been effectively achieved by combining gamma radiation with adsorption onto Granular Activated Carbon (GAC). researchgate.netsarchemlabs.com In this system, irradiation initially breaks down the complex dye molecules into smaller, often less toxic, and more adsorbable fragments. researchgate.netsarchemlabs.com The subsequent adsorption step then removes the remaining parent dye molecules and their degradation byproducts, leading to the total removal of the pollutants. researchgate.netsarchemlabs.com
Integrating chemical oxidation processes with conventional biological treatments is another strategy. The initial chemical oxidation, such as ozonation or a Fenton-like process, can break down the recalcitrant this compound molecule, increasing its biodegradability (as discussed in section 5.2.4). The resulting effluent can then be more effectively and completely mineralized by a subsequent biological treatment step. wikipedia.org These hybrid systems represent a promising pathway for the complete and efficient remediation of wastewater contaminated with this compound.
Advanced Research Applications and Functional Material Development Utilizing Astrazone Red
Fluorescence-Based Analytical and Bioimaging Methodologies
The inherent fluorescence of Astrazone Red dyes makes them valuable tools in analytical and bioimaging techniques. Their ability to absorb and emit light in the visible spectrum allows for their use as probes and labels in complex biological systems.
Microscopic Imaging Applications with this compound
This compound variants are utilized as fluorochromes in fluorescence microscopy. A notable application involves the development of a ratiometric fluorescence sensing strategy for detecting hypochlorite (B82951), a crucial biomarker in living organisms. In one study, Astrazon Brilliant Red 4G was used to sensitize NaGdF₄:Yb³⁺, Er³⁺@NaYF₄ core-shell upconversion nanoparticles (UCNPs). nih.govcenmed.com This system, designated UCNPs@ABR 4G, functions based on a combination of the Förster resonance energy transfer (FRET) effect and a redox reaction. nih.gov The dye quenches the green emission of the UCNPs, but this emission is recovered in the presence of hypochlorite, allowing for quantitative monitoring. nih.gov This method has been successfully applied to visualize and monitor hypochlorite levels within living onion epidermal cells through fluorescence imaging. nih.govcenmed.com Another study detailed the construction of a supramolecular fluorescent material by combining Astrazon Pink FG with a twisted cucurbit fishersci.beuril, which was then used for multi-channel cell imaging.
Flow Cytometry Protocols and Cell Labeling with this compound
This compound dyes, such as this compound 6B, have been identified as relevant fluorochromes for techniques like flow cytometry. wikipedia.org Their cationic nature facilitates interaction with and staining of negatively charged components of cells. While specific, published protocols detailing the use of this compound for flow cytometry are not widely available, a general procedure for labeling live cells with similar red fluorescent dyes can be described.
Typically, a stock solution of the dye is prepared in a solvent like Dimethyl Sulfoxide (DMSO). This stock is then diluted in an appropriate buffer or cell culture media to the desired working concentration. Cells, either in suspension or adherent cells that have been detached, are incubated with the dye solution for a specific period, often ranging from 15 to 60 minutes, allowing the dye to permeate the cell membrane. Hydrophobic dyes can easily pass through the intact membrane of live cells, and once inside, intracellular enzymes like esterases can cleave the dye, rendering it fluorescent and trapping it within the cytoplasm. alfa-chemistry.com After incubation, the cells are washed to remove excess dye before being analyzed on a flow cytometer equipped with appropriate lasers and filters for red fluorescence detection. cenmed.comfishersci.be
Nucleic Acid Staining and Detection Using this compound
While a variety of red fluorescent dyes are commercially available for the specific purpose of nucleic acid staining in techniques like gel electrophoresis, there is a notable lack of research literature and established protocols demonstrating the use of this compound for this application. Dyes such as Ethidium Bromide, and safer alternatives like GelRed® and StainIN™ eco-RED, are the standard reagents used for visualizing DNA and RNA in gels. nih.govnih.govepa.govwikipedia.org These stains typically function by intercalating between the base pairs of the nucleic acid double helix, which significantly enhances their fluorescence upon exposure to UV light. wikipedia.org Although the cationic nature of this compound could theoretically facilitate an electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA, its efficacy and specificity for this purpose have not been established in the available scientific literature.
Integration of this compound into Supramolecular Architectures and Advanced Materials
The chemical structure of this compound lends itself to incorporation into more complex materials, leading to novel functionalities. Researchers have successfully constructed supramolecular fluorescent materials by leveraging non-covalent host-guest interactions between Astrazon Pink FG and twisted cucurbit fishersci.beuril. This assembly induces fluorescence emission from the dye molecules, creating a system suitable for applications like multi-channel cell imaging.
In another innovative approach, Astrazon Brilliant Red 4G has been integrated with upconversion nanoparticles (UCNPs) to create optical probes. nih.govcenmed.com The dye is adsorbed onto the surface of the UCNPs, where it acts as a quencher for the nanoparticles' green light emission via FRET. nih.gov This quenching can be reversed by specific analytes, forming the basis of a sensitive detection platform. nih.gov Furthermore, this compound has been used in the development of advanced hydrogel nanocomposites. For instance, eggshell/graphene oxide embedded in a (Gum Acacia/Acrylamide) hydrogel was synthesized to study the removal of this compound dye from wastewater, demonstrating its utility in the fabrication and testing of new material systems. smolecule.com
This compound as a Model Compound in Environmental Systems Research
Due to its use in the textile industry and its persistence in wastewater, this compound is frequently employed as a model compound for research into water treatment and remediation technologies. As a cationic dye, it serves as a representative pollutant for studying the efficacy of various adsorbent materials.
Numerous studies have investigated the adsorption of this compound FBL and Astrazon Blue FGRL onto natural clay. wikipedia.org Research has evaluated the effects of contact time, initial dye concentration, temperature, and adsorbent dosage on the adsorption process, determining that the kinetic data is well-described by a pseudo-second-order model. wikipedia.org Similarly, the adsorption of this compound has been studied using Portuguese bentonite (B74815) and acid-base treated vermiculite. wikipedia.orgfishersci.ca These studies provide fundamental data on adsorption mechanisms, kinetics, and equilibrium isotherms, which are crucial for designing effective, large-scale water purification systems. The decolorization of this compound has also been examined using biological methods, such as with growing cells and pellets of the fungus Funalia trogii, highlighting its role in bioremediation research. fishersci.be
Exploration of Photochemical Activities for Specialized Applications (e.g., Photosensitization Potential)
Photosensitization is a process where a molecule, the photosensitizer, absorbs light and triggers a photochemical reaction that can damage target cells, often through the generation of reactive oxygen species (ROS) like singlet oxygen. fishersci.cafishersci.ca This principle is the foundation of photodynamic therapy (PDT), a treatment modality for certain cancers and skin conditions. fishersci.canih.gov
For a compound to act as a photosensitizer, it must absorb light and efficiently transfer the absorbed energy to molecular oxygen, typically from an excited triplet state. chemimpex.com While many fluorescent dyes have the potential for photosensitizing activity, specific research into the photosensitization potential of this compound is limited. However, some dyes within the broader merocyanine (B1260669) class, to which Astrazone dyes belong, have been investigated for this purpose. nih.gov The fluorescent properties of this compound indicate that it absorbs light energy effectively, which is the first critical step in photosensitization. chemimpex.com Its potential to generate ROS upon illumination would determine its suitability for specialized applications like PDT or as an antimicrobial agent. Further research is required to explore and characterize these specific photochemical activities for this compound.
Q & A
Q. What are the key physicochemical properties of ASTRAZONE RED critical for experimental design in chromatographic analysis?
Researchers must prioritize properties such as solubility (in polar/non-polar solvents), thermal stability, and UV-Vis absorbance maxima. These properties dictate column selection (e.g., reverse-phase HPLC), mobile phase composition, and detection wavelengths. For reproducibility, document solvent purity, pH adjustments, and temperature control during analysis .
Q. How should researchers select analytical techniques for quantifying this compound in complex matrices?
Validate methods using spike-recovery experiments and matrix-matched calibration curves. Techniques like high-resolution mass spectrometry (HRMS) or diode-array detection (DAD) are preferred for specificity. Include method validation parameters (e.g., limit of detection, linearity range) and cross-validate with independent techniques like NMR for structural confirmation .
Q. What are the current knowledge gaps in the mechanistic understanding of this compound's photochemical behavior?
Conduct systematic literature reviews to identify inconsistencies in reported quantum yields or degradation pathways. Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to probe intermediate species. Collaborate with computational chemists to model excited-state dynamics .
Q. How should researchers document experimental parameters to ensure reproducibility in this compound synthesis protocols?
Record exact molar ratios, catalyst purity, reaction vessel geometry, and agitation rates. Use controlled-environment chambers for temperature-sensitive steps. Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, adhering to journal archiving standards .
Q. What are the best practices for integrating computational chemistry models with experimental data in this compound research?
Validate docking simulations (e.g., AutoDock Vina) with experimental binding assays. Use molecular dynamics (MD) to simulate solvent interactions and compare results with experimental solubility data. Disclose force field parameters and convergence criteria in methodology sections .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in published data on this compound's degradation kinetics?
Perform meta-analyses to identify confounding variables (e.g., light intensity, oxygen levels). Replicate studies under strictly controlled conditions using standardized light sources (e.g., solar simulators) and real-time monitoring via in-situ spectroscopy. Apply multivariate statistics to isolate dominant degradation pathways .
Q. How can researchers design protocols to assess this compound's interactions with biological macromolecules?
Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Include negative controls (e.g., scrambled peptide sequences) and validate findings with orthogonal techniques like fluorescence anisotropy .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Predefine power analysis thresholds (e.g., 80% power, α=0.05) to justify sample sizes and minimize Type II errors .
Q. What validation criteria should be established for novel detection methods targeting this compound metabolites?
Include specificity tests against structural analogs, limit of quantification (LOQ) determination via signal-to-noise ratios, and inter-laboratory validation. Use isotope-labeled internal standards to correct for matrix effects in mass spectrometry .
Q. How can cross-disciplinary approaches address challenges in elucidating this compound's environmental fate?
Combine HPLC-MS/MS for metabolite identification, ecotoxicology models (e.g., Daphnia magna assays) for bioaccumulation studies, and GIS mapping to track spatial distribution. Partner with environmental engineers to model half-lives in wastewater treatment systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
